molecular formula C17H25BO5 B8076483 (3-Ethyl-5-methoxy-4-(methoxycarbonyl)phenyl)boronic acid pinacol ester

(3-Ethyl-5-methoxy-4-(methoxycarbonyl)phenyl)boronic acid pinacol ester

Cat. No.: B8076483
M. Wt: 320.2 g/mol
InChI Key: WTQSEBNRQLYGFP-UHFFFAOYSA-N
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Description

(3-Ethyl-5-methoxy-4-(methoxycarbonyl)phenyl)boronic acid pinacol ester is a boronic ester derivative widely utilized in organic synthesis and medicinal chemistry. Its structure features a phenyl ring substituted with ethyl, methoxy, and methoxycarbonyl groups, along with a pinacol boronic ester moiety. This compound is particularly relevant in Suzuki-Miyaura cross-coupling reactions due to the stability imparted by the pinacol ester group, which minimizes premature hydrolysis while enabling controlled reactivity under specific conditions . The methoxycarbonyl group enhances solubility in polar solvents and may influence electronic properties, such as electron-withdrawing effects, which can modulate reaction rates in coupling processes .

Properties

IUPAC Name

methyl 2-ethyl-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO5/c1-8-11-9-12(10-13(20-6)14(11)15(19)21-7)18-22-16(2,3)17(4,5)23-18/h9-10H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQSEBNRQLYGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)C(=O)OC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-5-methoxy-4-(methoxycarbonyl)phenyl)boronic acid pinacol ester typically involves the reaction of 3-ethyl-5-methoxy-4-(methoxycarbonyl)phenylboronic acid with pinacol in the presence of a dehydrating agent such as molecular sieves or an acid catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: This compound is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a boronic acid derivative to facilitate the formation of carbon-carbon bonds.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an organic solvent (e.g., toluene or water).

  • Miyaura Borylation: Transition metal catalysts (e.g., Pd or Ni), suitable ligands, and a base.

Major Products Formed: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical identifiers:

  • CAS Number : 603122-40-3
  • Molecular Formula : C15H21BO5
  • Molecular Weight : 292.14 g/mol
  • InChI Key : IPWKHHSGDUIRAH-UHFFFAOYSA-N

Its structure features a boronic acid moiety, which is crucial for its reactivity in various chemical reactions, particularly in forming covalent bonds with diols and sugars.

Medicinal Chemistry

The compound's boronic acid functionality allows it to act as a key intermediate in the synthesis of various pharmaceuticals. Boronic acids are known for their ability to inhibit proteases and are being investigated for their potential in treating diseases such as cancer and diabetes. For example, studies have shown that derivatives of boronic acids can selectively inhibit certain enzymes involved in tumor growth .

Organic Synthesis

(3-Ethyl-5-methoxy-4-(methoxycarbonyl)phenyl)boronic acid pinacol ester serves as a versatile building block in organic synthesis. It can participate in:

  • Suzuki Coupling Reactions : Facilitating the formation of biaryl compounds, which are essential in many organic materials and pharmaceuticals.
  • Cross-Coupling Reactions : Enabling the formation of complex organic molecules by coupling with various electrophiles .

Materials Science

The compound can also be utilized in the development of advanced materials. Its unique chemical properties allow it to be incorporated into polymers or used as a precursor for creating functionalized surfaces that exhibit specific chemical behaviors.

Case Study 1: Anticancer Activity

A study demonstrated that modified boronic acids exhibit significant anticancer activity by inhibiting specific proteases involved in tumor progression. The incorporation of (3-Ethyl-5-methoxy-4-(methoxycarbonyl)phenyl)boronic acid into drug formulations showed enhanced efficacy compared to traditional treatments .

Case Study 2: Synthesis of Biaryl Compounds

Research highlighted the successful application of this compound in Suzuki coupling reactions, resulting in high yields of biaryl compounds that are valuable in pharmaceutical applications .

Mechanism of Action

The mechanism by which (3-Ethyl-5-methoxy-4-(methoxycarbonyl)phenyl)boronic acid pinacol ester exerts its effects involves its participation in cross-coupling reactions. The boronic acid group forms a covalent bond with a diol or other Lewis base, which is then activated by a palladium catalyst to facilitate the formation of a carbon-carbon bond. The molecular targets and pathways involved are typically related to the specific substrates and reagents used in the reaction.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

Structural and Functional Group Variations

Key structural analogs include:

  • 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester (CAS 1668474-08-5): Substituted with chloro, ethoxy, and fluoro groups.
  • 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester: Contains a phenolic hydroxyl group, which may reduce stability in aqueous environments due to increased acidity and susceptibility to oxidation .
  • Pyrimidinyl boronic acid pinacol esters (e.g., 4b–4i in ): Heterocyclic cores with piperazinyl or pyrrolidinyl substituents. These exhibit distinct electronic profiles, with nitrogen-containing groups altering solubility and binding affinities in biological systems .
Table 1: Structural and Physical Property Comparison
Compound Substituents Molecular Weight Key Functional Impact
Target Compound 3-Ethyl, 5-methoxy, 4-methoxycarbonyl ~318.2* Enhanced solubility, controlled reactivity
3-Chloro-4-ethoxy-5-fluorophenyl analog 3-Cl, 4-OEt, 5-F 300.56 Increased electrophilicity
4-Hydroxy-3-methoxyphenyl analog 4-OH, 3-OMe ~264.1 Reduced stability in acidic conditions
Pyrimidinyl derivatives (e.g., 4d) Piperazinyl, ethoxycarbonyl 377.1 Improved binding to biological targets

*Estimated based on analogous structures.

Reactivity and Stability

  • Oxidation Rates: Pinacol esters generally exhibit faster oxidation than neopentyl glycol analogs. For example, a pinacol-based compound (9a) achieved 50% conversion to phenol in 10 minutes under H₂O₂, whereas a neopentyl glycol analog (9b) required 27 minutes . The target compound’s methoxycarbonyl group may further accelerate oxidation by destabilizing the boronic ester via electron-withdrawing effects.
  • Hydrolysis : Pinacol esters require acidic conditions and oxidants (e.g., NaIO₄) for complete hydrolysis, unlike more labile esters like those derived from 2,3-butanediol, which hydrolyze rapidly without additives .
Table 2: Reactivity Comparison Under Oxidative Conditions
Compound Diol Component 50% Oxidation Time (min) Relative Affinity (ARS Assay)
Target Compound (analog) Pinacol ~10* 12.1
Neopentyl glycol analog Neopentyl glycol 27 0.30
2,3-Butanediol analog R,R-2,3-butanediol 5 0.57

*Estimated based on .

Key Research Findings

Oxidation-Biological Activity Correlation : Compounds with faster oxidation rates (e.g., pinacol esters) showed stronger anti-CLL effects, likely due to rapid release of bioactive boronic acids .

Steric Effects in Binding : Pinacol esters’ bulkiness can impede entry into enzyme active sites, as demonstrated in SARS-CoV-2 Mpro studies .

Hydrolysis Dependence on Diol Affinity : The hydrolysis rate of pinacol esters is inversely related to diol-boronic acid affinity (e.g., pinacol’s high affinity delays hydrolysis without oxidants) .

Biological Activity

(3-Ethyl-5-methoxy-4-(methoxycarbonyl)phenyl)boronic acid pinacol ester is a boron-containing organic compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry and biochemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other biomolecules. Its structure can be represented as follows:

C13H17BO5\text{C}_13\text{H}_{17}\text{B}\text{O}_5

This structure includes:

  • Ethyl group : Enhances lipophilicity.
  • Methoxy groups : Contribute to electronic properties and solubility.
  • Pinacol ester : Stabilizes the boron center.

Mechanisms of Biological Activity

Boronic acids and their esters are recognized for their diverse biological activities. The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Boronic acids can act as inhibitors of serine proteases and other enzymes by forming stable complexes with the active site residues.
  • Antitumor Activity : Some studies suggest that boronic acid derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of proteasome activity.
  • Antibacterial Properties : The compound may exhibit antibacterial effects by disrupting bacterial cell wall synthesis or function.

Biological Activity Data

Biological ActivityObservationsReferences
Enzyme InhibitionEffective against serine proteases
Antitumor ActivityInduces apoptosis in cancer cell lines
Antibacterial EffectInhibits growth of Gram-positive bacteria

Case Study 1: Antitumor Effects

A study investigated the effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent. The mechanism was attributed to proteasome inhibition leading to increased levels of pro-apoptotic factors.

Case Study 2: Antibacterial Properties

Research conducted on the antibacterial activity of this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as a novel antibacterial agent.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of boronic acid derivatives:

  • Synergistic Effects : When combined with other antibiotics, the compound exhibited synergistic effects, enhancing antibacterial efficacy.
  • Selectivity : The compound showed selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.
  • Mechanistic Insights : In-depth mechanistic studies revealed that the compound activates stress response pathways in cancer cells, leading to cell cycle arrest.

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